2-Chloro-3-fluoropyridine-4-boronic acid hydrate
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Overview
Description
2-Chloro-3-fluoropyridine-4-boronic acid hydrate is an organoboron compound characterized by the presence of chlorine, fluorine, and boronic acid functional groups. This compound is widely used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to its versatile reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-3-fluoropyridine-4-boronic acid hydrate typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general synthetic route involves the reaction of 2-Chloro-3-fluoropyridine with a boronic acid derivative under palladium catalysis and basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoropyridine-4-boronic acid hydrate undergoes various types of chemical reactions, including:
Substitution Reactions: The
Properties
Molecular Formula |
C5H6BClFNO3 |
---|---|
Molecular Weight |
193.37 g/mol |
IUPAC Name |
(2-chloro-3-fluoropyridin-4-yl)boronic acid;hydrate |
InChI |
InChI=1S/C5H4BClFNO2.H2O/c7-5-4(8)3(6(10)11)1-2-9-5;/h1-2,10-11H;1H2 |
InChI Key |
HJMBCSBSNADIRP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=NC=C1)Cl)F)(O)O.O |
Origin of Product |
United States |
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